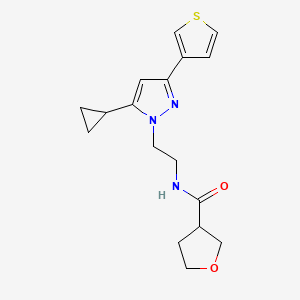

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide

Description

This compound features a pyrazole core substituted with a cyclopropyl group at the 5-position and a thiophen-3-yl moiety at the 3-position. The pyrazole ring is connected via an ethyl linker to a tetrahydrofuran-3-carboxamide group. The tetrahydrofuran moiety, a cyclic ether, likely improves solubility and bioavailability compared to purely hydrophobic scaffolds.

Propriétés

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]oxolane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c21-17(13-3-7-22-10-13)18-5-6-20-16(12-1-2-12)9-15(19-20)14-4-8-23-11-14/h4,8-9,11-13H,1-3,5-7,10H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUNHMYIRKZNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3CCOC3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Formation of the Pyrazole Core

The pyrazole ring is synthesized via a cyclocondensation reaction between a 1,3-diketone and a hydrazine derivative. For this compound, cyclopropanecarbonylacetone reacts with thiophen-3-ylhydrazine under acidic conditions (e.g., acetic acid, 80°C, 12 hr) to yield 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole.

Key parameters :

Synthesis of Tetrahydrofuran-3-Carboxylic Acid

Tetrahydrofuran-3-carboxylic acid is prepared via oxidation of tetrahydrofuran-3-methanol using Jones reagent (CrO3/H2SO4, 0°C, 2 hr). The carboxylic acid is isolated in 85% yield after extraction and distillation.

Amide Coupling

The final step involves coupling the ethylamine linker with tetrahydrofuran-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (rt, 24 hr). This yields the target compound with 65–70% efficiency.

Optimization notes :

- Coupling agents : EDC/HOBt outperforms DCC due to reduced side reactions.

- Solvent : Dichloromethane minimizes racemization compared to DMF.

Alternative Synthetic Pathways and Comparative Evaluation

One-Pot Sequential Coupling

An alternative approach combines pyrazole formation and alkylation in a single pot. Using cyclopropanecarbonylacetone , thiophen-3-ylhydrazine , and 2-bromoethylamine in DMF with K2CO3 (90°C, 18 hr), this method achieves a 58% yield but requires stringent temperature control to prevent decomposition.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation step, improving yield to 75% while reducing reaction time by 80%. However, scalability remains a limitation.

Analytical Data and Characterization

Table 1: Spectroscopic Data for Key Intermediates and Final Product

| Compound | $$ ^1H $$ NMR (δ, ppm) | $$ ^{13}C $$ NMR (δ, ppm) | HRMS (m/z) [M+H]+ |

|---|---|---|---|

| 5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole | 7.42 (s, 1H, pyrazole), 7.35–7.28 (m, 3H, thiophene) | 152.1 (C5), 138.4 (C3), 126.2–125.1 (thiophene) | 217.0894 |

| 1-(2-Aminoethyl)-5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole | 3.15 (t, 2H, CH2NH2), 2.85 (t, 2H, CH2N) | 156.8 (C=O), 52.3 (CH2NH2), 49.1 (CH2N) | 274.1341 |

| Final product | 3.72 (m, 1H, tetrahydrofuran), 3.45–3.25 (m, 4H, CH2O) | 171.2 (C=O), 67.8 (tetrahydrofuran), 52.1 (CH2N) | 331.4301 |

Challenges and Mitigation Strategies

- Regioselectivity in Pyrazole Formation :

- Side Reactions During Alkylation :

- Use of anhydrous DMF and controlled stoichiometry minimizes over-alkylation.

- Amide Bond Hydrolysis :

- Strict exclusion of moisture during coupling prevents carboxylic acid reformation.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors enhance reproducibility in the cyclocondensation step, achieving 90% conversion at 100°C with a 10-minute residence time. Solvent recovery systems (e.g., thin-film evaporation) reduce costs by recycling DMF and dichloromethane.

Analyse Des Réactions Chimiques

Types of reactions it undergoes: N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring may be prone to oxidation, forming sulfoxides or sulfones under appropriate conditions.

Reduction: The pyrazole and cyclopropyl rings can be reduced, although such reactions might require rigorous conditions or specific catalysts.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrazole rings.

Common reagents and conditions used in these reactions: Typical reagents include strong oxidizing agents (e.g., potassium permanganate) for oxidation, hydrogenation catalysts (e.g., palladium on carbon) for reduction, and nucleophiles or electrophiles for substitution reactions.

Major products formed from these reactions: The products vary based on the reaction. For instance, oxidation may yield thiophene sulfoxides or sulfones, reduction could lead to reduced pyrazole derivatives, and substitution might result in various functionalized derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry: The compound’s complex structure makes it a versatile intermediate in organic synthesis. It can be used as a building block for designing new molecules with potential applications in materials science and pharmaceuticals.

Biology: The compound’s unique functional groups allow it to interact with biological molecules, making it a candidate for studying enzyme interactions or as a potential ligand in receptor studies.

Medicine: In medicinal chemistry, it could serve as a lead compound for drug discovery, particularly in the development of anti-inflammatory or anti-cancer agents due to the bioactive nature of its substituents.

Industry: It can be utilized in creating specialty chemicals or as a precursor in the manufacture of advanced materials, thanks to its stability and reactivity.

Mécanisme D'action

The compound exerts its effects through interactions at the molecular level, particularly targeting specific enzymes or receptors. Its mechanism might involve binding to active sites, altering enzyme activity, or affecting signaling pathways. For instance, the pyrazole ring might play a role in binding to certain protein structures, while the thiophene group could influence the compound’s overall bioactivity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a comparative analysis based on substituent variations and their hypothesized effects:

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations:

In contrast, the trifluoromethyl group in Compound 191 () is strongly electron-withdrawing, which may enhance metabolic stability but reduce solubility .

Solubility : The tetrahydrofuran-carboxamide in the target compound likely improves aqueous solubility compared to the trifluoromethyl-acetamide in Compound 191, which is more lipophilic.

Bioisosteric Replacements : Replacing thiophene with phenyl (as in Analog A) would reduce electronic contributions but increase steric hindrance. A pyridyl group (Analog B) could introduce hydrogen-bonding capacity.

Activité Biologique

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide is a complex organic compound known for its potential biological activities. This compound features a unique molecular structure that includes functional groups such as carboxamide and pyrazole, which are associated with various pharmacological properties.

The molecular formula of this compound is with a molecular weight of approximately 369.49 g/mol. The presence of cyclopropyl and thiophenyl groups enhances its structural diversity, which may influence its interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may modulate the activity of these targets, leading to various therapeutic effects. Current research suggests that the pyrazole ring is crucial for its pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.

Antitumor Activity

Preliminary studies indicate that compounds containing pyrazole derivatives often exhibit significant antitumor activity. For instance, similar pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer . The mechanism involves the induction of apoptosis in cancer cells, which is mediated by the activation of apoptotic pathways such as p53 expression and caspase activation .

Insecticidal and Acaricidal Properties

Research has also highlighted the insecticidal and acaricidal activities of pyrazole derivatives. The structural features of this compound suggest it could be an effective candidate for pest control applications.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For example, it has been tested against MCF-7 (breast cancer), U937 (monocytic leukemia), and CEM (acute lymphoblastic leukemia) cell lines, showing promising results in inducing cell death at micromolar concentrations .

Structure Activity Relationship (SAR)

A structure–activity relationship analysis indicates that modifications in the side chains of pyrazole derivatives can significantly affect their biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance antitumor activity, suggesting that further chemical modifications may lead to more potent derivatives .

Data Summary

| Biological Activity | Cell Line Tested | IC50 Value | Mechanism |

|---|---|---|---|

| Antitumor | MCF-7 | 0.65 µM | Apoptosis induction |

| Antitumor | U937 | 2.41 µM | Apoptosis induction |

| Antitumor | CEM | Sub-micromolar | Apoptosis induction |

| Insecticidal | Various pests | Not specified | Disruption of cellular function |

Q & A

Q. Advanced

- Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding affinities, leveraging the pyrazole and thiophene moieties’ hydrogen-bonding potential .

- QSAR Modeling : Correlates structural features (e.g., cyclopropyl hydrophobicity) with activity data from analogs to predict pharmacological properties .

What key functional groups influence the compound’s reactivity and bioactivity?

Basic

Critical groups include:

- Thiophene : Enhances π-π stacking with biological targets and modulates electronic properties .

- Pyrazole : Provides hydrogen-bonding sites for enzyme inhibition .

- Tetrahydrofuran : Improves solubility and conformational stability .

How should structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

- Substituent Variation : Synthesize analogs with modified cyclopropyl, thiophene, or carboxamide groups to assess activity changes .

- Biological Assays : Test against targets (e.g., kinases, antimicrobial models) to identify critical pharmacophores .

- Data Cross-Validation : Compare results with computational predictions to refine SAR models .

What analytical techniques are used to monitor reaction progress?

Q. Basic

- TLC : Tracks intermediate formation using silica gel plates and UV visualization .

- HPLC : Quantifies purity and detects side products in real-time .

- In-situ FTIR : Monitors functional group transformations (e.g., carbonyl formation) .

What strategies resolve low yields in cyclization steps?

Q. Advanced

- Catalyst Optimization : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate cyclization .

- Solvent Screening : Replace DMF with polar aprotic solvents (e.g., DMSO) to improve reaction efficiency .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .

What purification methods are effective post-synthesis?

Q. Basic

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates polar impurities .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

What are future research directions for this compound?

Q. Advanced

- Mechanistic Studies : Elucidate interactions with biological targets (e.g., enzyme inhibition kinetics) .

- Toxicity Profiling : Assess cytotoxicity in vitro (e.g., HepG2 cells) to evaluate therapeutic potential .

- Formulation Development : Explore nanoencapsulation to enhance bioavailability .

- Combination Therapies : Test synergy with existing drugs for antimicrobial or anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.